molecular formula C19H11N B14000924 Phenaleno[1,9-fg]quinoline CAS No. 189-89-9

Phenaleno[1,9-fg]quinoline

Cat. No.: B14000924
CAS No.: 189-89-9
M. Wt: 253.3 g/mol
InChI Key: VYJCOVWIXYZRQK-UHFFFAOYSA-N
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Description

Product Overview Phenaleno[1,9-fg]quinoline is a polycyclic aromatic compound with the molecular formula C 19 H 11 N . It is supplied as a solid and should be stored according to standard laboratory practices for stable organic compounds. Chemical Identifiers CAS Number: 96520-70-6

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

189-89-9

Molecular Formula

C19H11N

Molecular Weight

253.3 g/mol

IUPAC Name

pyreno[2,1-b]pyridine

InChI

InChI=1S/C19H11N/c1-3-12-6-7-14-11-17-15(5-2-10-20-17)16-9-8-13(4-1)18(12)19(14)16/h1-11H

InChI Key

VYJCOVWIXYZRQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC=N5)C=C2

Origin of Product

United States

Synthetic Methodologies for Phenaleno 1,9 Fg Quinoline and Its Derivatives

Classical Annulation Strategies for Quinoline (B57606) Core Construction

The construction of the quinoline core embedded within the phenaleno[1,9-fg]quinoline framework often relies on well-established named reactions in heterocyclic chemistry. These classical methods, while sometimes requiring harsh reaction conditions, have been adapted and modified to accommodate the steric and electronic demands of the extended polycyclic system.

Skraup Reaction Modifications and Optimization for Extended Systems

The Skraup synthesis, a cornerstone in quinoline chemistry, involves the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent. wikipedia.orgorganicreactions.org In the context of this compound, this reaction would necessitate an amino-substituted phenalene (B1197917) derivative as the starting material. The classical Skraup reaction is known for its often vigorous and low-yielding nature, which is further exacerbated by the reduced reactivity and increased steric hindrance of polycyclic aromatic amines.

Modifications to the Skraup reaction for the synthesis of complex quinolines often focus on controlling the reaction's exothermicity and improving yields. The use of milder oxidizing agents, such as arsenic acid, has been shown to result in a less violent reaction compared to nitrobenzene. wikipedia.org Additionally, the presence of ferrous sulfate is a common practice to moderate the reaction rate. wikipedia.org For extended systems like this compound, optimization of reaction temperature and the molar ratios of the reactants would be crucial to favor the desired cyclization and prevent the formation of polymeric side products. While specific examples for the direct synthesis of this compound via the Skraup reaction are not extensively documented in readily available literature, the general principles of this reaction provide a foundational approach. The key challenge lies in the synthesis and reactivity of the requisite amino-phenalene precursor.

Friedländer Condensation Adaptations for this compound Scaffolds

The Friedländer synthesis offers a more convergent approach to quinoline derivatives, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. wikipedia.orgorganic-chemistry.orgalfa-chemistry.comjk-sci.comorganicreactions.org For the synthesis of the this compound scaffold, this would translate to the reaction of an amino-substituted phenalenone with a suitable carbonyl compound.

The versatility of the Friedländer reaction lies in its ability to be catalyzed by both acids and bases, allowing for optimization based on the specific substrates. wikipedia.orgjk-sci.com For the complex and potentially sensitive phenalene-based starting materials, milder catalytic systems are often preferred. The use of catalysts like trifluoroacetic acid, p-toluenesulfonic acid, and iodine has been reported to promote the reaction under more controlled conditions. wikipedia.org The primary challenge in adapting the Friedländer condensation for this compound synthesis is the accessibility of the appropriately functionalized 2-amino-phenalenone precursor. The inherent reactivity of the phenalenone system and potential for side reactions under condensation conditions necessitate careful selection of reaction parameters.

Doebner-Miller and Combes Syntheses in Complex Quinoline Formation

The Doebner-Miller reaction is a variation of the Skraup synthesis that utilizes α,β-unsaturated carbonyl compounds instead of glycerol, leading to the formation of substituted quinolines. wikipedia.orgdrugfuture.comnih.gov This method, also known as the Skraup-Doebner-Von Miller quinoline synthesis, is typically catalyzed by Brønsted or Lewis acids. wikipedia.org The application of this reaction to the synthesis of this compound would involve the reaction of an amino-phenalene with an α,β-unsaturated aldehyde or ketone. Similar to the Skraup reaction, the success of this approach is heavily dependent on the stability and reactivity of the polycyclic aromatic amine under the acidic reaction conditions.

The Combes quinoline synthesis involves the acid-catalyzed cyclization of an enamine formed from the condensation of an aniline (B41778) with a β-diketone. iipseries.orgnih.govwikipedia.org This method is particularly useful for the preparation of 2,4-disubstituted quinolines. For the synthesis of a this compound derivative, an amino-phenalene would be reacted with a β-diketone, followed by cyclization in the presence of a strong acid like sulfuric acid. iipseries.orgnih.gov The regioselectivity of the cyclization can be a critical factor in complex systems, and steric effects of substituents on both the phenalene and diketone moieties can influence the outcome. wikipedia.org

Pfitzinger Synthesis and its Relevance to this compound Carboxylic Acids

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids through the condensation of isatin with a carbonyl compound in the presence of a base. wikipedia.orgjocpr.comresearchgate.net This reaction, also referred to as the Pfitzinger-Borsche reaction, involves the initial hydrolysis of isatin to an α-keto-acid, which then reacts with the carbonyl compound. wikipedia.org To apply this methodology to the synthesis of a this compound derivative, a cyclic ketone fused to the phenalene system would be required to react with isatin. The resulting product would be a carboxylic acid derivative of this compound. The strong basic conditions of the Pfitzinger reaction could potentially lead to side reactions on the extended aromatic system, necessitating careful optimization of the reaction conditions. The synthesis of the required phenalene-based cyclic ketone presents a significant synthetic challenge.

Modern Catalytic Approaches to this compound Synthesis

In recent years, modern catalytic methods have emerged as powerful tools for the synthesis of complex heterocyclic compounds, offering milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical methods.

Transition-Metal-Catalyzed Cyclization and Annulation Strategies

Transition-metal catalysis, particularly with palladium and copper, has revolutionized the synthesis of quinolines and other nitrogen-containing heterocycles. ias.ac.infrontiersin.orgnih.gov These methods often involve C-H activation, cross-coupling, and cyclization/annulation cascades. While specific applications of these methods for the direct synthesis of this compound are not yet widely reported, the general strategies hold significant promise for the construction of this complex scaffold.

Oxidative Annulation Mechanisms for Polycyclic Quinoline Frameworks

Oxidative annulation has emerged as a powerful tool for the construction of quinoline and polycyclic quinoline frameworks. mdpi.comscilit.com These methods often involve C-H bond activation and the formation of new carbon-carbon and carbon-nitrogen bonds in a single step, leading to complex molecular architectures from simpler precursors. mdpi.com The mechanisms of these reactions are diverse and highly dependent on the catalytic system employed.

Transition metal catalysts, including those based on rhodium, cobalt, and copper, are frequently utilized to facilitate these transformations. mdpi.com For instance, rhodium(III)-catalyzed oxidative annulation can proceed via a chelation-assisted C-H activation pathway. In a typical cycle, the rhodium catalyst coordinates to a directing group on one of the substrates, activating a nearby C-H bond for insertion. This is followed by coordination and insertion of an alkyne or other coupling partner, subsequent reductive elimination to form the new ring, and finally, oxidation of the catalyst to regenerate its active state. The selectivity of such reactions can be dependent on the oxidant used. snnu.edu.cn

Copper-catalyzed systems also play a crucial role in oxidative annulation reactions for quinoline synthesis. rsc.orgorganic-chemistry.orgrsc.orgijstr.orgacs.org These reactions can proceed through various mechanisms, including domino reactions that involve a sequence of transformations such as aldol reactions followed by C(aryl)-N bond formation and elimination. rsc.org In some cases, copper catalysts facilitate a cascade C-N coupling/enamine condensation from ortho-acylanilines and alkenyl iodides to furnish multisubstituted quinolines. organic-chemistry.org The proposed mechanism often involves ligand exchange, oxidative addition of the aryl halide to the copper center, followed by reductive elimination and intramolecular cyclization.

Recent advancements have also focused on metal-free oxidative annulation processes. These can involve the use of superacids that promote the condensation of aromatic amines with unsaturated carbonyl compounds, or iodine-mediated mechanochemical processes that proceed under solvent-free conditions. mdpi.com

The following table summarizes different catalytic systems used in oxidative annulation for the synthesis of quinoline derivatives, which are foundational for constructing more complex polycyclic systems like this compound.

Catalyst SystemReactantsKey Mechanistic StepsRef.
[Rh(Cp*)Cl2]2 / Cu(OAc)2Isonicotinamides and alkynesChelation-assisted C-H activation, alkyne insertion, reductive elimination, re-oxidation snnu.edu.cn
Cu(OAc)22-aminoaryl alcohols and ketonesDehydrogenation, condensation, intramolecular cyclization ijstr.org
Co(OAc)2·4H2O2-aminoaryl alcohols and ketonesDehydrogenative cyclization organic-chemistry.org
Iodine (mechanochemical)Anilines and enynesOxidative cyclization mdpi.com

Photoredox and Photocatalytic Methods in this compound Synthesis

Visible-light photoredox catalysis has become a prominent strategy in organic synthesis, offering mild and environmentally friendly conditions for a variety of transformations, including the synthesis of aza-arenes. digitellinc.comnih.govresearchgate.net This approach utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates. nih.gov These methods are particularly attractive for the construction of complex heterocyclic systems like this compound. rsc.org

The general mechanism of photoredox catalysis involves the excitation of a photocatalyst (PC) by visible light to an excited state (*PC). This excited state is a more potent oxidant and reductant than the ground state. It can then engage in either an oxidative or reductive quenching cycle. In an oxidative quenching cycle, the *PC accepts an electron from a substrate, generating a radical cation and the reduced form of the photocatalyst (PC•−). In a reductive quenching cycle, the *PC donates an electron to a substrate, forming a radical anion and the oxidized photocatalyst (PC•+). These radical intermediates then proceed through the desired reaction cascade.

In the context of quinoline synthesis, photocatalytic methods have been developed for Povarov-type reactions to proceed under oxidant-free conditions. researchgate.netacs.org For example, a dual-catalyst system comprising a photocatalyst and a proton reduction co-catalyst can be used for the synthesis of quinolines from anilines and aldehydes, producing hydrogen gas as the only byproduct. acs.org Metal-free photoredox catalysis has also been reported, using organic dyes like Eosin Y, for the synthesis of 3-sulfonylquinolines. mdpi.com The mechanism involves the excited photocatalyst being reductively quenched by a sulfinyl anion to generate a sulfonyl radical, which then participates in the cyclization. mdpi.com

While the direct synthesis of this compound using photoredox catalysis has not been extensively reported, the existing literature on the synthesis of quinolines and other polycyclic aza-arenes provides a strong foundation for the future development of such methods. nih.govresearchgate.net The selective functionalization and dearomatization of quinolines and other polycyclic arenes have been achieved using organophotoredox catalysis, demonstrating the potential of these methods for the intricate manipulation of complex aromatic systems. nih.gov

PhotocatalystReactantsReaction TypeKey FeaturesRef.
Eosin YN-propargylanilines and sodium sulfinatesSulfonylative cyclizationMetal-free, visible light, green inorganic sulfur source mdpi.com
Fe(phen)Cl3·H2OQuinoline and carboxylic acidsHydroxyalkylationIron-catalyzed, visible light, use of earth-abundant metal mdpi.com
Acridinium saltsSaturated aza-heterocyclesDehydrogenation/HydrofunctionalizationOrganic photocatalyst, β-functionalization nih.gov
Not specified (dual catalyst)Anilines and aldehydesPovarov reactionOxidant-free, H2 byproduct acs.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce the environmental impact of chemical processes. researchgate.netunigoa.ac.inresearchgate.netijpsjournal.com The synthesis of complex molecules like this compound is an area where the application of these principles can have a significant positive effect.

Solvent-Free and Environmentally Benign Reaction Conditions

A key principle of green chemistry is the reduction or elimination of the use of hazardous solvents. researchgate.net Solvent-free, or solid-state, reactions offer significant advantages, including reduced waste, lower costs, and often, enhanced reaction rates and selectivities. Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, is a prominent solvent-free technique. nih.govacs.orgresearchgate.net

The synthesis of quinoline derivatives has been successfully achieved under solvent-free conditions. For example, a one-pot reaction of anilines with acetylenedicarboxylate diesters under ball-milling conditions affords polysubstituted 1,2-dihydroquinolines in high yields. nih.govacs.org This method is notable for its mild conditions and short reaction times. nih.govacs.org Similarly, the Friedländer annulation, a classic method for quinoline synthesis, can be performed under solvent-free conditions using various catalysts, such as silica-supported P2O5, at elevated temperatures. researchgate.net These approaches not only eliminate the need for solvents but also simplify product isolation. researchgate.net

The use of water as a reaction medium is another environmentally benign approach. Rhodium-catalyzed synthesis of quinolines from anilines and allyl alcohols has been demonstrated in an aqueous medium, with the catalyst being recyclable. rsc.orgrsc.org

Reaction TypeConditionsCatalysts/ReagentsAdvantagesRef.
Dihydroquinoline SynthesisBall-milling, solvent-freeBoron trifluoride, iodine, TFA/MsOHMild conditions, short reaction time, scalable nih.govacs.org
Friedländer AnnulationSolvent-free, 80 °CP2O5/SiO2No solvent, short reaction time researchgate.net
Quinoline SynthesisAqueous mediumRh(II)acetate/TPPTSRecyclable catalyst, environmentally benign solvent rsc.orgrsc.org
Friedländer AnnulationSolvent-free, microwaveNafion NR50Reusable solid acid, microwave efficiency mdpi.com

Utilization of Sustainable Catalytic Systems and Oxidants

Another cornerstone of green chemistry is the use of catalytic reagents in preference to stoichiometric ones. Catalysts enhance reaction efficiency and can often be recycled and reused. The development of sustainable catalytic systems focuses on the use of earth-abundant, non-toxic metals and heterogeneous catalysts that are easily separated from the reaction mixture.

For quinoline synthesis, catalysts based on abundant metals like copper and iron are gaining prominence as sustainable alternatives to precious metal catalysts like palladium and rhodium. ijstr.orgmdpi.com Copper-catalyzed dehydrogenative coupling of 2-aminobenzylalcohols with ketones provides a straightforward synthesis of substituted quinolines under aerial conditions. ijstr.org Iron-catalyzed photocatalytic reactions also represent a move towards more sustainable systems. mdpi.com Manganese-based catalysts have also been developed for the direct synthesis of fused quinolines from γ-amino alcohols and ketones. rsc.org

Heterogeneous catalysts are particularly advantageous from a green chemistry perspective due to their ease of recovery and reuse. Nanocatalysts have been extensively explored for quinoline synthesis, offering high surface area and catalytic activity. nih.gov For example, Fe3O4 nanoparticles have been used as a recyclable catalyst for the synthesis of pyrimido[4,5-b]quinolones in water. nih.gov

The choice of oxidant is also critical. Traditional oxidative reactions often use stoichiometric amounts of hazardous oxidants. Green alternatives include the use of molecular oxygen (from air) or hydrogen peroxide, which produce water as the only byproduct. organic-chemistry.org Dimethyl sulfoxide (DMSO) has also been employed as an oxidant in some quinoline syntheses, being reduced to dimethyl sulfide. rsc.orgorganic-chemistry.org

Catalytic SystemOxidantKey Green FeaturesRef.
Cu(II)-pincer complexAir (O2)Earth-abundant metal, green oxidant ijstr.org
Fe3O4 nanoparticlesNot specifiedHeterogeneous, recyclable catalyst, aqueous medium nih.gov
Manganese complexesAcceptorlessEarth-abundant metal, high atom economy rsc.org
Titanium dioxideAir (O2)Heterogeneous photocatalyst, green oxidant organic-chemistry.org
[RuCl2(p-cymene)]2O2Green oxidant organic-chemistry.org

Directed Synthesis of Specific this compound Derivatives

The synthesis of highly complex and specific derivatives of this compound, such as those fused with additional heterocyclic rings, requires multi-step and highly controlled synthetic strategies.

Synthesis of Phenaleno[1,9-fg]pyrido[3,2,1-ij]quinoline Variants

The general approach would likely involve the sequential construction of the different heterocyclic components. One plausible strategy could start with a pre-formed this compound core, which would then be further functionalized to allow for the annulation of the final pyrido ring. Alternatively, a convergent synthesis could be designed where different fragments are prepared and then coupled in the final stages.

Methods for the synthesis of related fused tricyclic quinoline derivatives, such as pyrrolo[1,2-a]quinolines, can provide valuable insights. For instance, a rhodium(III)-catalyzed intramolecular annulation of o-alkynyl amino aromatic ketones has been reported for the synthesis of pyrrolo[1,2-a]quinolines. acs.org A similar strategy, if applied to a suitably designed precursor, could potentially be adapted for the construction of the target molecule. Another relevant approach is the metal-free electrocatalytic [4+2] annulation for the synthesis of lactone- or lactam-fused quinolines, which demonstrates the power of modern synthetic methods in building complex fused systems. nih.gov

The synthesis of chromene-fused quinolinones via a Friedländer-based, transition-metal-free, aerobic method also highlights strategies for fusing additional rings onto a quinoline core. researchgate.net Given the complexity of the target molecule, a combination of classical and modern synthetic techniques, including C-H activation, cross-coupling reactions, and potentially photochemical or electrochemical steps, would likely be necessary. The development of a successful synthetic route would be a significant achievement in the field of heterocyclic chemistry.

Despite a comprehensive search for scientific literature, there is currently no available information on the functionalization strategies specifically for the this compound scaffold.

Extensive database searches were conducted to identify research articles, reviews, or communications detailing the chemical modification and introduction of functional groups onto the this compound core structure. These searches, however, did not yield any specific methods or detailed research findings related to the functionalization of this particular compound.

While the broader field of quinoline chemistry is well-documented, with numerous established methods for the functionalization of the basic quinoline ring system, this information is not directly applicable to the unique polycyclic structure of this compound. The electronic and steric properties of the this compound scaffold are expected to be significantly different from those of simpler quinolines, meaning that functionalization strategies cannot be reliably extrapolated.

Consequently, without any specific scientific literature on the subject, it is not possible to provide an article on the "Functionalization Strategies for this compound Scaffolds" as requested. The generation of scientifically accurate and informative content requires a foundation of existing research, which, in this specific case, appears to be absent from the public domain.

Advanced Spectroscopic and Structural Elucidation of Phenaleno 1,9 Fg Quinoline

Photophysical Characterization

Time-Resolved Photophysics and Excited-State Dynamics

Detailed investigations into the time-resolved photophysics and excited-state dynamics of phenaleno[1,9-fg]quinoline derivatives are limited. However, research on related polycyclic aromatic hydrocarbons and N-heterocyclic compounds allows for a theoretical understanding of the potential processes. Upon photoexcitation, these molecules are expected to exhibit complex excited-state dynamics, including fluorescence and intersystem crossing to triplet states.

One study on a complex derivative, 2‐(1‐1,2‐dicarbadodecaboranyl(12))‐6,6,12,12‐tetramethyl‐7,8,11,12‐tetrahydro‐6H,10H‐phenaleno[1,9‐fg]pyrido[3,2,1‐ij]quinoline, highlights the collection of photophysical data, though specific excited-state lifetimes were not detailed in the available literature. For related quinoline-substituted fluorophores, the position of the nitrogen atom has been shown to significantly influence the emission profile and photoluminescent quantum yield in solution. These studies often reveal dual-state fluorescence sensitive to environmental factors such as protonation, which can act as a switch between different excited states.

Without specific experimental data for this compound, a definitive data table on its excited-state dynamics cannot be constructed. Further time-resolved spectroscopic studies, such as transient absorption and time-correlated single-photon counting, would be necessary to elucidate the precise lifetimes and decay pathways of its excited states.

Electrochemical Analysis: Cyclic Voltammetry and Related Techniques

The electrochemical properties of this compound have been explored through techniques like cyclic voltammetry, particularly in the context of substituted derivatives. These studies are crucial for understanding the redox behavior and determining the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Research on a complex julolidine-like pyrenyl-o-carborane containing a phenaleno[1,9-fg]pyrido[3,2,1-ij]quinoline core involved cyclic voltammetry to probe its electronic structure. researchgate.net While the specific redox potentials were not available in the provided information, such analyses are fundamental in characterizing the electron-donating or -accepting nature of these compounds.

For various quinoline (B57606) derivatives, cyclic voltammetry has been employed to study their electrochemical reduction and oxidation processes. The redox potentials are highly dependent on the nature and position of substituents on the quinoline ring system. For instance, the introduction of electron-withdrawing or electron-donating groups can significantly shift the oxidation and reduction potentials.

A summary of representative, albeit general, electrochemical data for quinoline derivatives is presented below to illustrate the type of information obtained from such analyses. It is important to note that these values are not specific to this compound.

Table 1: Illustrative Electrochemical Data for Quinoline Derivatives

Compound Oxidation Potential (V vs. reference) Reduction Potential (V vs. reference)
Substituted Quinoline A +0.85 -1.20
Substituted Quinoline B +0.92 -1.15
Substituted Quinoline C +0.78 -1.28

Note: This table is for illustrative purposes only and does not represent data for this compound.

Further electrochemical studies on this compound and its simpler derivatives are required to establish a precise and comprehensive understanding of their redox properties.

Computational and Theoretical Investigations of Phenaleno 1,9 Fg Quinoline

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the determination of a molecule's electronic structure. By calculating the electron density, DFT can accurately predict the ground-state geometry and various electronic properties of molecules like phenaleno[1,9-fg]quinoline. These calculations are fundamental for understanding the molecule's stability, reactivity, and spectroscopic characteristics.

A key aspect of DFT studies involves the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. A smaller gap generally suggests that the molecule will be more reactive and can be more easily excited.

For this compound, a DFT calculation would first optimize the molecular geometry to find its most stable three-dimensional structure. Following this, the energies of the molecular orbitals would be calculated. While specific values for this compound are not available, a hypothetical data table based on typical calculations for similar polycyclic aromatic compounds is presented below to illustrate the concept.

Table 1: Illustrative Frontier Orbital Energies and Energy Gap

Parameter Energy (eV)
HOMO Energy -5.8
LUMO Energy -2.5

| HOMO-LUMO Gap | 3.3 |

Note: The data in this table is hypothetical and serves only to illustrate the typical output of a DFT calculation for a complex aromatic system.

DFT calculations can also determine how charge is distributed across the this compound molecule. This is visualized through an electrostatic potential (ESP) map. The ESP map highlights regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential). This information is invaluable for predicting how the molecule will interact with other molecules, including identifying sites for electrophilic and nucleophilic attack. For this compound, one would expect the nitrogen atom to be a region of negative potential, influencing its intermolecular interactions.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT that allows for the calculation of excited-state properties, providing crucial information about the molecule's photophysical behavior.

TD-DFT can simulate the electronic absorption and emission (fluorescence and phosphorescence) spectra of a molecule. By calculating the energies of electronic transitions from the ground state to various excited states, a theoretical UV-Vis absorption spectrum can be generated. Similarly, by analyzing the relaxation from the lowest excited state back to the ground state, the emission spectrum can be predicted. These theoretical spectra are vital for interpreting experimental spectroscopic data and understanding the nature of the electronic transitions involved.

In derivatives of this compound where electron-donating or electron-accepting groups are attached, TD-DFT is essential for characterizing charge transfer (CT) states. A CT state occurs when the absorption of light causes an electron to move from one part of the molecule (the donor) to another (the acceptor). The nature and energy of these CT states are critical in determining the molecule's potential for use in applications such as organic light-emitting diodes (OLEDs) and solar cells. TD-DFT calculations can quantify the extent of charge transfer for each electronic transition.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a molecule like this compound, which is largely rigid, MD simulations would be most useful for studying its interactions with solvent molecules or its behavior in a condensed phase, such as in a crystal or an amorphous solid. These simulations can reveal how molecules pack together and the nature of the intermolecular forces, such as van der Waals interactions and pi-stacking, which govern the material's bulk properties. MD can also provide insights into the conformational dynamics of any flexible side chains that might be added to the rigid core.

Computational Studies of Reaction Pathways and Mechanistic Insights

Computational and theoretical investigations into the reaction pathways and mechanistic details specifically for the formation or reactions of this compound are not extensively documented in publicly available scientific literature. While density functional theory (DFT) and other computational methods are widely used to study the synthesis and properties of various quinoline (B57606) derivatives, specific studies detailing the reaction coordinates, transition states, and energy profiles for this compound itself are not readily found.

Theoretical studies on analogous aza-aromatic systems suggest that the formation of such polycyclic heteroaromatic compounds likely involves complex reaction cascades. These could include electrophilic or radical cyclizations as key steps. Computational analysis of these types of reactions typically provides valuable insights into:

Reaction Energetics: Calculation of the enthalpy and Gibbs free energy changes for each step of a proposed reaction mechanism helps to determine the thermodynamic feasibility of the pathway.

Intermediate Stability: Computational methods can assess the relative stability of various intermediates that may be formed along a reaction pathway, helping to elucidate the most probable route.

In the broader context of quinoline synthesis, computational studies have been instrumental in understanding mechanisms such as the Skraup, Doebner-von Miller, and Friedländer reactions. These investigations often involve mapping the potential energy surface to identify the lowest energy pathway from reactants to products.

Although no specific data tables or detailed research findings on the computational investigation of reaction pathways for this compound have been identified, the general approaches used for other complex heterocyclic systems would be applicable. A dedicated computational study would be necessary to provide detailed mechanistic insights into the synthesis and reactivity of this specific molecule. Such a study would likely involve the use of DFT calculations to model the geometric and electronic structures of reactants, intermediates, transition states, and products.

Reaction Mechanisms and Chemical Reactivity of Phenaleno 1,9 Fg Quinoline

Elucidation of Specific Reaction Mechanisms in Phenaleno[1,9-fg]quinoline Synthesis

The synthesis of the this compound core can be achieved through adaptations of classic quinoline (B57606) synthesis reactions. These methods typically involve the construction of the quinoline ring onto a pre-existing phenalene (B1197917) or phenalenamine structure.

Key synthetic strategies include:

Skraup-type Reactions : A plausible route involves the reaction of a phenalenamine derivative with glycerol (B35011) in the presence of an acid catalyst (like sulfuric acid) and an oxidizing agent. The mechanism proceeds through several stages:

Dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.

Michael-type conjugate addition of the amine group of phenalenamine to acrolein.

Acid-catalyzed electrophilic cyclization of the resulting intermediate onto the electron-rich phenalene ring.

Dehydration to form a dihydro-phenalenoquinoline intermediate.

Oxidation to yield the final aromatic this compound product. iipseries.org

Friedländer Annulation : This approach involves the condensation of a 1-amino-phenalene-9-carbaldehyde or a 1-amino-phenalene-9-ketone with a compound containing an active methylene (B1212753) group (e.g., a ketone or β-ketoester). nih.gov The base- or acid-catalyzed mechanism involves an initial aldol-type condensation followed by an intramolecular cyclization and subsequent dehydration to form the fused quinoline ring. The choice of catalyst can influence reaction rates and yields. nih.gov

Modern Catalytic Methods : Recent advances in quinoline synthesis utilize transition-metal catalysts. organic-chemistry.org A phenalenyl-based molecule has been reported to catalyze a transition-metal-free C-alkylation via a borrowing hydrogen pathway, which is suggestive of radical-mediated mechanisms applicable to the synthesis of substituted quinolines. organic-chemistry.org Such methods could be adapted, for instance, by reacting a phenalenamine with alcohols or ketones, proceeding through dehydrogenation and condensation steps to build the quinoline moiety.

Synthesis MethodKey ReactantsGeneral Mechanism Steps
Skraup Synthesis Phenalenamine, Glycerol, Acid, OxidantDehydration, Michael Addition, Electrophilic Cyclization, Dehydration, Oxidation iipseries.org
Friedländer Annulation 1-amino-phenalene-9-carbonyl, Active Methylene CompoundAldol Condensation, Intramolecular Cyclization, Dehydration nih.gov
Catalytic Methods Phenalenamine, Alcohols/Ketones, CatalystDehydrogenation, Condensation, Cyclization organic-chemistry.orgresearchgate.net

Electrophilic and Nucleophilic Substitution Patterns on the this compound Core

The reactivity of the this compound core towards substitution is dictated by the electronic nature of its constituent rings. The structure contains an electron-deficient pyridine (B92270) ring fused to a more electron-rich polycyclic aromatic hydrocarbon system.

Electrophilic Aromatic Substitution (SEAr) : The pyridine part of the quinoline system is deactivated towards electrophiles due to the electron-withdrawing effect of the nitrogen atom. Therefore, electrophilic attack occurs preferentially on the carbocyclic (phenalene) portion of the molecule. imperial.ac.uk The specific positions of substitution are influenced by the directing effects of the fused rings and the stability of the resulting Wheland intermediates. Positions analogous to the 5- and 8-positions in simple quinoline are typically favored. imperial.ac.uk

Nucleophilic Aromatic Substitution (SNAr) : The electron-deficient pyridine ring is activated for nucleophilic attack, particularly at the positions α and γ to the nitrogen atom (the 2- and 4-positions in a standard quinoline). imperial.ac.uk Reactions such as the Chichibabin reaction (amination with sodium amide) or substitution with organometallic reagents would be expected to occur on this ring. The presence of a good leaving group (like a halide) at these positions greatly facilitates SNAr reactions. mdpi.com The extended conjugation provided by the phenaleno system can further stabilize the Meisenheimer-type intermediates formed during the reaction.

Oxidation and Reduction Chemistry of this compound

The redox chemistry of this compound is characterized by the distinct properties of its heterocyclic and carbocyclic parts.

Oxidation : While the fused aromatic system is generally stable, oxidation can be induced under specific conditions. Side chains, if present, can be oxidized to carboxylic acids without affecting the core. A more direct oxidation of the ring system can lead to the formation of N-oxides by treating the compound with peroxy acids (e.g., m-CPBA). These N-oxides are versatile intermediates; for example, they can be used in gold-catalyzed oxidation reactions with other substrates like thioalkynes. nih.gov

Reduction : The electron-deficient pyridine ring is the most susceptible part of the molecule to reduction.

Catalytic Hydrogenation : Under standard catalytic hydrogenation conditions (e.g., H₂, Pd/C), the pyridine ring can be selectively reduced to a tetrahydroquinoline derivative.

Photochemical Reduction : A modern approach involves the photochemical dearomative reduction of quinolines. This process can be achieved using reagents like γ-terpinene, which captures a quinoline excited state. nih.gov This method is notable for its chemoselectivity, often leaving other reducible functional groups like halogens untouched. nih.gov

One-Electron Reduction : Radiolytic one-electron reduction of N-alkoxyquinoline derivatives can trigger a chain reaction that releases the parent quinoline drug, demonstrating a potential application for prodrug activation. rsc.org

Cycloaddition Reactions Involving this compound

The aromatic core of this compound can participate in cycloaddition reactions, particularly under photochemical conditions, which provide the energy to overcome the aromatic stabilization. These dearomative cycloadditions are powerful tools for rapidly building molecular complexity. nih.gov

Photochemical [4+2] Cycloaddition : Quinolines can act as the diene component in intermolecular [4+2] cycloadditions with alkenes. nih.gov This reaction is typically mediated by energy transfer from a photosensitizer. The process is often highly regio- and diastereoselective, providing access to complex bridged polycyclic structures that are otherwise difficult to synthesize. nih.gov

Photochemical para-Cycloaddition ([4+4] or [2+2]) : An important photoreaction of quinolines is the intermolecular para-cycloaddition with alkenes. escholarship.orgnih.gov The mechanism is believed to involve triplet-triplet energy transfer to a Lewis acid-activated quinoline, followed by a stepwise radical cycloaddition. escholarship.org This reaction generates highly strained and sterically congested products. Mechanistic studies have revealed a complex process involving reversible radical addition and a selectivity-determining radical recombination step. escholarship.orgnih.gov

Diels-Alder Reactions : While less common due to the aromaticity of the system, suitably activated dihydropyridine (B1217469) moieties within the this compound core could potentially undergo [4+2] Diels-Alder reactions. researchgate.net

Reaction TypeConditionsReactant PartnerMechanism Highlights
[4+2] Cycloaddition Photochemical, PhotosensitizerAlkeneEnergy transfer-mediated, dearomative, high stereoselectivity nih.gov
para-Cycloaddition Photochemical, Lewis AcidAlkene/AlleneStepwise radical cycloaddition via triplet excited state escholarship.orgnih.gov

Intramolecular Charge Transfer Phenomena and Photoreactivity

The large, fused π-system of this compound, which combines an electron-donating carbocyclic part with an electron-accepting heterocyclic part, makes it a candidate for exhibiting intramolecular charge transfer (ICT) phenomena upon photoexcitation.

Mechanism of ICT : Upon absorption of a photon, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In polycyclic aza-aromatic systems, the HOMO is often localized on the electron-rich carbocyclic region (the phenalene moiety), while the LUMO is centered on the electron-deficient quinoline part. This spatial separation of orbitals leads to a significant redistribution of electron density in the excited state, creating a state with a large dipole moment, which is characteristic of ICT. rsc.org

Photophysical Consequences : The occurrence of ICT has profound effects on the photophysical properties of the molecule.

Fluorescence Solvatochromism : The large dipole moment of the ICT excited state means its energy is highly sensitive to the polarity of the surrounding solvent. This results in a pronounced bathochromic (red) shift of the fluorescence emission spectrum in more polar solvents.

Dual Fluorescence : In some cases, both a locally excited (LE) state and an ICT state can emit, leading to dual fluorescence bands.

Enhanced Intersystem Crossing : The charge transfer character can facilitate intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet state (T₁), potentially influencing the molecule's photoreactivity and enabling processes like photosensitization.

The photoreactivity of the this compound core, including its participation in the cycloaddition reactions mentioned previously, is intrinsically linked to the nature of its excited states. The formation of an ICT state can influence the reaction pathways available to the excited molecule, dictating the types of photochemical transformations it can undergo. rsc.org

In-Depth Analysis of this compound Derivatives Reveals Limited Available Research

The initial intent was to construct a thorough scientific article covering the following aspects of this compound:

Synthesis and Structure Function Relationships of Phenaleno 1,9 Fg Quinoline Derivatives

Advanced Applications of Phenaleno 1,9 Fg Quinoline in Materials Science Research

Optoelectronic Materials: Integration of Phenaleno[1,9-fg]quinoline in Functional Architectures

The unique, rigid, and planar structure of this compound, a nitrogen-containing polycyclic aromatic hydrocarbon, has drawn interest for its potential applications in optoelectronic materials. Its extended π-conjugated system is a key feature that can facilitate charge transport and influence its photophysical properties, making it a candidate for integration into functional architectures.

Luminescent Materials and Fluorescent Probes

The this compound scaffold is inherently fluorescent due to its aromatic nature. Research into its derivatives, such as phenaleno isoquinolinium-based salts, has highlighted the potential of this core structure in the development of luminescent materials. These compounds have been investigated as fluorescent imaging agents. The rigid planarity of the molecule helps to minimize non-radiative decay pathways, which can lead to higher fluorescence quantum yields.

The photophysical properties of quinoline (B57606) derivatives are highly dependent on their structural features and the substitution patterns on the quinoline ring. For instance, the presence of specific functional groups can modulate the intramolecular charge transfer (ICT) characteristics upon photoexcitation, leading to tunable emission wavelengths. This tunability is a desirable trait for the design of fluorescent probes tailored to specific applications. While detailed photophysical data for the parent this compound is not extensively documented in readily available literature, the properties of related quinoline-based fluorophores provide a basis for its potential.

Table 1: General Photophysical Properties of Selected Quinoline Derivatives (Note: This table is illustrative of general quinoline properties, as specific data for this compound is limited in the searched sources.)

Compound ClassExcitation Maxima (λex)Emission Maxima (λem)Quantum Yield (ΦF)Key Features
Amino-substituted QuinolinesVariesVariesUp to 83% reported for some derivativesSensitive to solvent polarity and pH
Quinoline-Metal Complexes~378 nm (for an Al complex)~525 nm (for an Al complex)VariesPotential for use in OLEDs
Quinoline-based ProbesVariesBlue to Green region (~400-512 nm)Moderate to HighUsed in sensing applications

This table is interactive. Click on the headers to sort.

Organic Semiconductor Research (e.g., in the context of heterocyclic nanographenes)

This compound can be classified as a heterocyclic nanographene or a nitrogen-doped polycyclic aromatic hydrocarbon (N-PAH). The incorporation of a nitrogen atom into the graphene-like structure can significantly alter the electronic properties compared to its all-carbon analogues. This heteroatom doping can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is beneficial for n-type or ambipolar charge transport in organic field-effect transistors (OFETs).

The planar structure of this compound promotes strong π-π stacking interactions in the solid state, which is crucial for efficient charge hopping between adjacent molecules. The performance of organic semiconductors is highly dependent on the molecular packing in thin films. Herringbone packing is often considered ideal for balancing high charge mobility and strong solid-state emission. While specific studies on the semiconductor performance of this compound are not prominent, research on related quinoline-substituted anthracene isomers demonstrates that tuning intermolecular interactions is key to optimizing optoelectronic properties. Computational studies on quinoline-metal conjugates suggest that the bandgap can be significantly reduced compared to the parent quinoline, which is a critical factor for semiconductor applications.

Chemosensing and Molecular Recognition Systems (Excluding biological targets)

The nitrogen atom in the quinoline ring of this compound possesses a lone pair of electrons, making it a potential binding site for Lewis acidic species, such as metal ions. This interaction can lead to changes in the molecule's photophysical properties, forming the basis for its application as a chemosensor. Upon coordination with a metal ion, changes in fluorescence intensity (enhancement or quenching) or a shift in the emission wavelength can be observed.

Quinoline derivatives have been widely explored as fluorescent chemosensors for various metal cations. For example, quinoline-based probes have been designed for the selective detection of ions like Zn²⁺, Cu²⁺, and Hg²⁺. The selectivity and sensitivity of these sensors can be tuned by introducing specific chelating groups onto the quinoline scaffold. Similarly, quinoline-based thiosemicarbazones have been developed as colorimetric chemosensors for anions like fluoride (F⁻) and cyanide (CN⁻), where the interaction occurs via hydrogen bonding, leading to a visible color change. Although specific research on this compound as a chemosensor for non-biological targets is not detailed in the available literature, its inherent quinoline moiety suggests a strong potential for development in this area.

Photocatalysis and Photoremovable Groups in Materials Science

The application of quinoline-containing compounds in photocatalysis is an emerging area of interest. Visible-light photocatalysis is a green chemistry approach that utilizes light energy to drive chemical reactions. While some studies have focused on the photocatalytic degradation of quinoline-based dyes like Quinoline Yellow using catalysts such as Ag₃PO₄, there is also interest in using quinoline derivatives as photocatalysts. For instance, iron(III) chloride-phenanthroline complexes have been used to catalyze reactions on the quinoline ring itself under visible light. This indicates the potential for the this compound structure to participate in photoredox processes.

The concept of photoremovable protecting groups (PPGs) involves using light to cleave a covalent bond and release a protected functional group. Quinoline derivatives have been investigated as PPGs due to their ability to absorb light and initiate a photochemical reaction. The extended conjugation of this compound could allow it to absorb light at longer, less damaging wavelengths, which would be an advantageous property for a PPG in materials science applications, such as in the light-triggered modification of polymer surfaces or hydrogels. However, specific studies detailing the use of this compound for these particular applications are not yet widely reported.

Future Research Directions and Unresolved Challenges

Development of Novel and More Efficient Synthetic Pathways

One promising avenue is the use of modern cross-coupling reactions. Palladium-catalyzed annulation methods have shown success in the synthesis of various polycyclic aromatic hydrocarbons (PAHs) from smaller aromatic fragments. rsc.org Adapting these methods for the specific geometry of phenaleno[1,9-fg]quinoline could provide a more direct and higher-yielding pathway. Another key area for development is the refinement of oxidative cyclodehydrogenation reactions, such as the Scholl reaction, which is a common method for creating large graphene-like molecules from oligophenylene precursors. nih.gov However, the conditions for these reactions often need to be harsh and can lead to undesired side products, necessitating the development of milder and more selective catalysts.

Furthermore, strategies that allow for the late-stage introduction of the nitrogen atom into a pre-formed polycyclic aromatic framework could offer greater flexibility and efficiency. This would circumvent some of the challenges associated with the stability and reactivity of nitrogen-containing precursors under harsh reaction conditions. researchgate.net

Table 1: Comparison of Potential Synthetic Strategies for this compound

Synthetic Strategy Potential Advantages Potential Challenges
Palladium-Catalyzed Annulation High selectivity, milder conditions Availability of suitable precursors, catalyst cost
Scholl Reaction Forms multiple C-C bonds in one step Harsh conditions, low solubility of reactants, side reactions
Late-Stage Nitrogen Incorporation Greater synthetic flexibility Finding suitable reaction conditions, regioselectivity

| Divergent Synthesis | Access to multiple derivatives from a common intermediate | Requires careful planning and control of reaction pathways |

Exploration of New Derivatization Strategies for Enhanced Material Properties

The properties of aza-PAHs are highly tunable through chemical derivatization. For this compound, the introduction of various functional groups could be used to modify its electronic, optical, and physical properties for specific applications. Future research should explore a range of derivatization strategies to unlock its full potential.

Functionalization can be targeted to either the carbon skeleton or the nitrogen atom. The introduction of electron-donating or electron-withdrawing groups can be used to tune the HOMO and LUMO energy levels, thereby altering the compound's absorption and emission spectra, as well as its charge transport characteristics. rsc.org For example, fluorination has been shown to significantly alter the electronic properties of aza-PAHs, increasing their electron affinity and stability. digitellinc.com

Another critical aspect of derivatization is improving the solubility of the molecule. Large, planar PAHs are notoriously insoluble in common organic solvents, which severely hampers their processing and device fabrication. researchgate.netnih.gov The attachment of bulky or flexible alkyl chains can disrupt intermolecular stacking and enhance solubility. nih.gov

Table 2: Potential Derivatization Strategies and Their Effects

Derivatization Strategy Target Property Example Functional Groups
Tuning Optoelectronic Properties Bandgap engineering, color tuning -NO₂, -CN, -F, -OCH₃, -N(Aryl)₂
Enhancing Solubility Improved processability tert-butyl, hexyl, dodecyl chains
Promoting Self-Assembly Ordered thin films for electronic devices Long alkyl chains, liquid crystalline moieties

| Enabling Post-Functionalization | Further chemical modification | -Br, -I, -B(OR)₂, -NH₂ |

Advanced Theoretical Modeling for Predictive Material Design

Given the synthetic challenges associated with producing and testing a wide range of this compound derivatives, advanced theoretical modeling will be an indispensable tool for guiding research efforts. Computational methods, such as Density Functional Theory (DFT), can be used to predict the geometric, electronic, and optical properties of the molecule and its derivatives before they are synthesized. nih.govtue.nl

Theoretical studies can help to:

Predict the effects of different functional groups on the molecule's HOMO/LUMO levels, absorption and emission wavelengths, and charge carrier mobilities. rsc.orgnih.gov

Understand the nature of the excited states to design more efficient light-emitting materials for applications such as organic light-emitting diodes (OLEDs).

Model intermolecular interactions to predict how molecules will pack in the solid state, which is crucial for charge transport in organic electronic devices.

Investigate the reactivity of different sites on the molecule to guide synthetic derivatization strategies. nih.govresearchgate.net

By providing a deeper understanding of the structure-property relationships in this class of molecules, computational modeling can help to prioritize the most promising candidates for synthesis, saving significant time and resources.

Integration into Emerging Smart Materials and Responsive Systems

The unique electronic properties of aza-PAHs make them attractive candidates for a variety of emerging technologies. Future research should focus on integrating this compound and its derivatives into smart materials and responsive systems.

Potential applications include:

Organic Electronics: The tunable electronic properties of aza-PAHs make them suitable for use as active materials in OLEDs, organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). aip.orgrsc.orgrsc.org The nitrogen atom can enhance electron transport, making these materials particularly interesting for n-type semiconductors.

Sensors: The extended π-system of this compound can interact with various analytes, leading to changes in its photophysical properties. This could be exploited for the development of highly sensitive chemical sensors, for example, for the detection of nitroaromatic compounds. researchgate.netmdpi.com

Responsive Materials: By incorporating functional groups that are sensitive to external stimuli such as light, pH, or temperature, it may be possible to create "smart" materials based on this compound that change their properties on demand.

Overcoming Synthetic and Characterization Complexities for Broader Applicability

For this compound to become a widely used material, several fundamental challenges related to its synthesis and characterization must be overcome. As previously mentioned, the synthesis of large aza-PAHs is often complex and low-yielding. rsc.orgnih.gov The development of robust and scalable synthetic methods is a prerequisite for any practical application.

Furthermore, the characterization of these molecules can be difficult due to their low solubility and tendency to aggregate. researchgate.netresearchgate.net This can complicate purification by standard techniques like column chromatography and make it difficult to obtain high-quality single crystals for X-ray diffraction analysis. The use of advanced characterization techniques, such as laser desorption/ionization time-of-flight mass spectrometry for insoluble compounds, will be crucial. researchgate.net

Ultimately, a concerted effort combining innovative synthetic chemistry, advanced characterization, and predictive theoretical modeling will be required to unlock the full potential of this compound and related aza-PAHs.

Q & A

What advanced techniques are recommended for characterizing the crystal structure of phenaleno[1,9-fg]quinoline derivatives?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving complex fused-ring systems like this compound. Key parameters include:

  • Crystallographic Data : Orthorhombic systems (e.g., space group Fdd2), lattice parameters (e.g., a = 27.8745 Å, b = 83.475 Å), and Z-values (e.g., Z = 32) provide insights into molecular packing .
  • Torsion Angles : Analyze dihedral angles between fused rings (e.g., 76.20° and 89.38° in spiro-indoline derivatives) to assess conformational stability .
  • Hydrogen Bonding : Weak C–H···π interactions (observed in 3D networks) influence material properties like photochromism .
    Data Table :
ParameterValueReference
Space GroupFdd2
Unit Cell Volume17,536.7 ų
Dihedral Angles76.20° (A), 89.38° (B)

How can computational tools predict the biological activity of this compound derivatives?

Methodological Answer:
Use PASS (Prediction of Activity Spectra for Substances) and SwissADME to estimate drug-likeness and pharmacokinetic properties:

  • PASS : Predicts targets (e.g., acetylcholinesterase inhibition) based on structural analogs .
  • SwissADME : Evaluates bioavailability, logP (octanol-water partition coefficient), and metabolic stability. For quinoline derivatives, prioritize logP <5 to avoid bioaccumulation risks .
    Critical Consideration : Cross-validate predictions with in vitro assays (e.g., Ellman’s method for AChE inhibition) to resolve discrepancies between computational and experimental data .

How should researchers design experiments to evaluate the environmental persistence of this compound?

Methodological Answer:
Follow the Persistence and Bioaccumulation Regulations (Canada 2000) framework:

  • Persistence Testing :
    • Soil : Measure half-life (t₁/₂) under aerobic conditions; t₁/₂ >182 days indicates high persistence .
    • Air : Assess reactivity with hydroxyl radicals (OH•); low reactivity (e.g., t₁/₂ >2 days) suggests atmospheric persistence .
  • Bioaccumulation : Calculate BCF (Bioconcentration Factor) using in silico tools (e.g., EPI Suite). A BCF <500 indicates low bioaccumulation potential .

What strategies resolve contradictions in biological activity data for quinoline-based compounds?

Methodological Answer:

  • Dose-Response Analysis : Use ANOVA followed by Fisher’s LSD test to verify significance thresholds (e.g., p <0.05) across multiple trials .
  • Structural Modifications : Introduce substituents (e.g., ethyl or methyl groups) to alter steric effects and improve target selectivity. For example, 3-isopropyl-4-methylfuroquinoline derivatives showed enhanced AChE inhibition (IC₅₀ = 2.1 µM) compared to unsubstituted analogs .
  • Meta-Analysis : Compare results across studies using standardized assays (e.g., Ellman’s method for AChE) to minimize protocol variability .

How can researchers optimize synthetic routes for this compound derivatives?

Methodological Answer:

  • Spirocyclic Synthesis : Utilize Suzuki-Miyaura coupling to assemble fused rings, followed by spirocyclization with indoline precursors .
  • Crystallization : Optimize solvent polarity (e.g., DCM/hexane mixtures) to yield high-purity single crystals for SC-XRD .
  • Yield Improvement : Monitor reaction intermediates via <sup>13</sup>C NMR (e.g., carbonyl signals at δ 170–180 ppm) to troubleshoot side reactions .

What advanced statistical methods are suitable for analyzing pharmacological data in quinoline studies?

Methodological Answer:

  • ANOVA with Post Hoc Tests : Apply Fisher’s protected least significant difference (LSD) to compare means across treatment groups (e.g., behavioral results in murine models) .
  • SEM (Standard Error of the Mean) : Report data as mean ± SEM (e.g., n=25 mice per group) to quantify variability .
  • Survival Analysis : Use Kaplan-Meier curves for carcinogenicity studies (e.g., tumor incidence in rats exposed to quinoline) .

How do structural modifications influence the photochromic properties of this compound derivatives?

Methodological Answer:

  • Spiro-Substituents : Ethyl or methyl groups at the spiro-carbon (e.g., C8 in 1-ethyl-3,3-dimethyl derivatives) enhance steric hindrance, stabilizing photoisomerized states .
  • π-Extension : Fusing additional aromatic rings (e.g., chromene units) shifts absorption maxima (λmax), enabling tunable light-responsive behavior .
  • Solid-State Analysis : SC-XRD reveals packing motifs (e.g., parallel vs. herringbone) that affect photochromic reversibility .

What are the ethical considerations in designing carcinogenicity studies for quinoline derivatives?

Methodological Answer:

  • FINER Criteria : Ensure studies are Feasible, Novel, Ethical, and Relevant. For example, limit animal exposure durations using the lowest effective dose to minimize suffering .
  • Genotoxicity Screening : Prioritize in vitro assays (e.g., Ames test) before in vivo trials to reduce animal use .
  • Regulatory Alignment : Follow OECD Guidelines 451 (carcinogenicity) and 471 (genotoxicity) for data acceptability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.